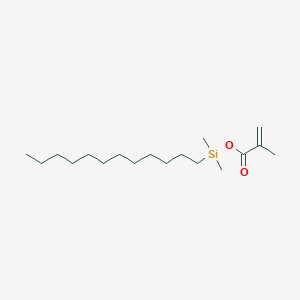
Dodecyl(dimethyl)silyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is primarily used in industrial applications and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(dimethyl)silyl 2-methylprop-2-enoate typically involves the esterification of 2-methylpropenoic acid with dodecyldimethylsilyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl(dimethyl)silyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Dodecyl(dimethyl)silyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The silyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Dodecyl methacrylate: Similar in structure but lacks the silyl group.
Lauryl methacrylate: Another ester with a similar carbon chain length but different functional groups.
Butyl 2-methylprop-2-enoate: A shorter-chain ester with similar reactivity
Uniqueness
Dodecyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications requiring enhanced durability and compatibility with hydrophobic environments .
Properties
CAS No. |
112147-84-9 |
|---|---|
Molecular Formula |
C18H36O2Si |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
[dodecyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H36O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-21(4,5)20-18(19)17(2)3/h2,6-16H2,1,3-5H3 |
InChI Key |
ZTHVMTFXNGWEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















